molecular formula C12H11N3O3 B11729472 N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B11729472
M. Wt: 245.23 g/mol
InChI Key: WXODHMQYMTVPPB-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a heterocyclic compound that features an oxazole ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring.

    Vinylation: The vinyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzamide
  • N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenylamine
  • N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyridine

Uniqueness

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

InChI

InChI=1S/C12H11N3O3/c1-9-12(15(16)17)11(18-14-9)7-8-13-10-5-3-2-4-6-10/h2-8,13H,1H3

InChI Key

WXODHMQYMTVPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2

Origin of Product

United States

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